Cas no 896448-37-6 ((2R)-1-(3,5-dimethoxyphenyl)propan-2-ol)
896448-37-6 structure
Product Name:(2R)-1-(3,5-dimethoxyphenyl)propan-2-ol
Numero CAS:896448-37-6
MF:C11H16O3
MW:196.242943763733
CID:6387251
PubChem ID:70564670
Update Time:2025-10-29
(2R)-1-(3,5-dimethoxyphenyl)propan-2-ol Proprietà chimiche e fisiche
Nomi e identificatori
-
- (2R)-1-(3,5-dimethoxyphenyl)propan-2-ol
- 79859-93-1
- 1-(3,5-dimethoxyphenyl)propan-2-ol
- SCHEMBL5794911
- EN300-1849830
- 896448-37-6
- Benzeneethanol,3,5-dimethoxy-a-methyl-,(aR)-
- Benzeneethanol, 3,5-dimethoxy-a-methyl-, (aR)-
- Benzeneethanol, 3,5-dimethoxy-α-methyl-, (αR)-
-
- Inchi: 1S/C11H16O3/c1-8(12)4-9-5-10(13-2)7-11(6-9)14-3/h5-8,12H,4H2,1-3H3/t8-/m1/s1
- Chiave InChI: YABKTQBEXIKHLD-MRVPVSSYSA-N
- Sorrisi: C1(C[C@@H](C)O)=CC(OC)=CC(OC)=C1
Proprietà calcolate
- Massa esatta: 196.109944368g/mol
- Massa monoisotopica: 196.109944368g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 14
- Conta legami ruotabili: 4
- Complessità: 149
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.9
- Superficie polare topologica: 38.7Ų
Proprietà sperimentali
- Densità: 1.062±0.06 g/cm3(Predicted)
- Punto di ebollizione: 314.5±27.0 °C(Predicted)
- pka: 14.89±0.20(Predicted)
(2R)-1-(3,5-dimethoxyphenyl)propan-2-ol Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1844143-1g |
(2R)-1-(3,5-dimethoxyphenyl)propan-2-ol |
896448-37-6 | 1g |
$557.0 | 2023-09-19 | ||
| Enamine | EN300-1844143-5g |
(2R)-1-(3,5-dimethoxyphenyl)propan-2-ol |
896448-37-6 | 5g |
$1614.0 | 2023-09-19 | ||
| Enamine | EN300-1844143-10g |
(2R)-1-(3,5-dimethoxyphenyl)propan-2-ol |
896448-37-6 | 10g |
$2393.0 | 2023-09-19 | ||
| eNovation Chemicals LLC | D556859-1g |
Benzeneethanol, 3,5-dimethoxy-a-methyl-, (aR)- |
896448-37-6 | 96% | 1g |
$535 | 2024-05-25 | |
| eNovation Chemicals LLC | D556859-2g |
Benzeneethanol, 3,5-dimethoxy-a-methyl-, (aR)- |
896448-37-6 | 96% | 2g |
$870 | 2024-05-25 | |
| eNovation Chemicals LLC | D556859-5g |
Benzeneethanol, 3,5-dimethoxy-a-methyl-, (aR)- |
896448-37-6 | 96% | 5g |
$1430 | 2024-05-25 | |
| eNovation Chemicals LLC | D556859-25g |
Benzeneethanol, 3,5-dimethoxy-a-methyl-, (aR)- |
896448-37-6 | 96% | 25g |
$4455 | 2024-05-25 | |
| Enamine | EN300-1844143-0.05g |
(2R)-1-(3,5-dimethoxyphenyl)propan-2-ol |
896448-37-6 | 0.05g |
$468.0 | 2023-09-19 | ||
| Enamine | EN300-1844143-0.1g |
(2R)-1-(3,5-dimethoxyphenyl)propan-2-ol |
896448-37-6 | 0.1g |
$490.0 | 2023-09-19 | ||
| Enamine | EN300-1844143-0.25g |
(2R)-1-(3,5-dimethoxyphenyl)propan-2-ol |
896448-37-6 | 0.25g |
$513.0 | 2023-09-19 |
(2R)-1-(3,5-dimethoxyphenyl)propan-2-ol Letteratura correlata
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
896448-37-6 ((2R)-1-(3,5-dimethoxyphenyl)propan-2-ol) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso